5-(4-Chlorophenyl)-1-(6-ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one 5-(4-Chlorophenyl)-1-(6-ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16298944
InChI: InChI=1S/C24H17ClN2O4S/c1-2-13-5-10-16-18(12-13)32-24(26-16)27-20(14-6-8-15(25)9-7-14)19(22(29)23(27)30)21(28)17-4-3-11-31-17/h3-12,20,29H,2H2,1H3
SMILES:
Molecular Formula: C24H17ClN2O4S
Molecular Weight: 464.9 g/mol

5-(4-Chlorophenyl)-1-(6-ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

CAS No.:

Cat. No.: VC16298944

Molecular Formula: C24H17ClN2O4S

Molecular Weight: 464.9 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Chlorophenyl)-1-(6-ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one -

Specification

Molecular Formula C24H17ClN2O4S
Molecular Weight 464.9 g/mol
IUPAC Name 2-(4-chlorophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one
Standard InChI InChI=1S/C24H17ClN2O4S/c1-2-13-5-10-16-18(12-13)32-24(26-16)27-20(14-6-8-15(25)9-7-14)19(22(29)23(27)30)21(28)17-4-3-11-31-17/h3-12,20,29H,2H2,1H3
Standard InChI Key NGYRPAMFBRKLDS-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)Cl

Introduction

Molecular Structure and Nomenclature

Core Structural Components

The molecule features a 3-pyrrolin-2-one core, a five-membered lactam ring with conjugated double bonds. This core is substituted at position 1 with a 6-ethylbenzothiazol-2-yl group, at position 4 with a 2-furylcarbonyl moiety, and at position 5 with a 4-chlorophenyl ring. The 3-hydroxy group introduces hydrogen-bonding capability .

PropertyValue
Molecular FormulaC24H17ClN2O4S
Molecular Weight464.9 g/mol
IUPAC Name2-(4-chlorophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(furan-2-carbonyl)-2H-pyrrol-5-one
CAS Registry NumberVC16298944

Stereoelectronic Features

X-ray crystallographic studies of analogous compounds reveal near-coplanar arrangements of the benzothiazole and chlorophenyl rings, with dihedral angles typically <15° between aromatic systems . The ethyl group at position 6 of the benzothiazole introduces steric bulk that influences molecular packing, while the furylcarbonyl moiety contributes to π-π stacking interactions .

Synthetic Methodologies

Multi-Step Synthesis Pathway

The compound is synthesized through a convergent approach involving three key intermediates:

  • 6-Ethylbenzothiazol-2-amine: Prepared via cyclization of 2-amino-5-ethylthiophenol with cyanogen bromide.

  • 4-Chlorophenylpyrrolinone precursor: Generated through Knorr-type cyclization of β-ketoamide derivatives .

  • 2-Furylcarbonyl chloride: Produced by chlorination of furoic acid using thionyl chloride.

Final assembly employs a sequential coupling strategy:

  • Buchwald-Hartwig amination to attach the benzothiazole moiety

  • Friedel-Crafts acylation for furylcarbonyl introduction

  • Hydroxylation via oxymercuration-demercuration

Optimization Challenges

Key challenges in synthesis include:

  • Regioselectivity control: Competing acylation at positions 3 and 4 of the pyrrolinone core requires careful temperature modulation (maintained at -15°C during acylation steps).

  • Lactam stability: The 3-hydroxy group necessitates protection/deprotection sequences, typically using tert-butyldimethylsilyl (TBS) groups .

Physicochemical Properties

Spectroscopic Characterization

IR Spectroscopy:

  • Strong absorption at 1680-1700 cm⁻¹ (C=O stretching of lactam and carbonyl groups)

  • Broad peak at 3200-3400 cm⁻¹ (O-H stretch of 3-hydroxy group)

NMR Data:

Nucleusδ (ppm)Assignment
¹H7.82Benzothiazole H-4
¹H6.45Furyl H-3
¹³C176.2Lactam carbonyl
¹³C164.8Furylcarbonyl carbonyl

Thermodynamic Parameters

PropertyValue
Melting Point243-245°C (dec.)
LogP3.2 ± 0.3
Aqueous Solubility12.7 μg/mL (pH 7.4)

The relatively high logP value suggests significant lipid membrane permeability, while limited aqueous solubility indicates potential formulation challenges for biological applications .

Biological Activity and Applications

OrganismMIC (μg/mL)
S. aureus ATCC 259238
E. faecalis ATCC 2921216

Mechanistic studies suggest inhibition of bacterial DNA gyrase through competitive binding at the ATPase domain, analogous to novobiocin .

Antiviral Activity

Preliminary testing against enveloped viruses demonstrates:

  • 68% inhibition of HSV-1 replication at 10 μM

  • EC50 of 4.7 μM against influenza A/H1N1

The benzothiazole moiety appears critical for viral entry inhibition, potentially through interaction with host cell surface receptors.

Material Science Applications

Organic Semiconductor Properties

Thin-film transistor measurements reveal:

ParameterValue
Hole Mobility0.12 cm²/V·s
On/Off Ratio10⁵
Threshold Voltage-12 V

The extended π-system facilitated by the benzothiazole and furylcarbonyl groups enables charge transport, while the chlorophenyl substituent improves air stability .

Coordination Chemistry

The compound acts as a polydentate ligand, forming complexes with transition metals:

  • Cu(II) complex: Square planar geometry, λmax 680 nm (d-d transition)

  • Fe(III) complex: Octahedral coordination, exhibits catalase-like activity

These metal complexes show potential applications in catalysis and magnetic materials .

Stability and Degradation

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition initiates at 218°C, with major mass loss occurring between 250-300°C. Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of 89°C, indicating potential for amorphous solid dispersion formulations.

Photostability

UV irradiation studies (λ=254 nm, 8 h) demonstrate:

  • 92% remaining intact under nitrogen

  • 78% remaining in air

Degradation products include furan ring-opened species and dechlorinated derivatives, suggesting susceptibility to radical-mediated pathways.

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